2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical property

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole featuring a benzylsulfanyl group at the 2-position and a 2-(methylsulfanyl)phenyl moiety at the 5-position. It is commercially available from multiple vendors at purities typically ranging from 90% to 95%.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 339015-40-6
Cat. No. B2467071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
CAS339015-40-6
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3
InChIInChI=1S/C16H14N2OS2/c1-20-14-10-6-5-9-13(14)15-17-18-16(19-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyRVRIDSLQTYFKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339015-40-6): Structural and Procurement Baseline


2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole featuring a benzylsulfanyl group at the 2-position and a 2-(methylsulfanyl)phenyl moiety at the 5-position . It is commercially available from multiple vendors at purities typically ranging from 90% to 95% . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities including kinase inhibition, antimicrobial effects, and cytotoxicity [1]. This specific substitution pattern combines two distinct sulfur-containing moieties, which is hypothesized to confer unique physicochemical and biological properties relative to simpler mono-substituted analogs [2].

Why Generic 1,3,4-Oxadiazole Substitution Fails for 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole


In-class 1,3,4-oxadiazole compounds cannot be simply interchanged due to the profound impact of peripheral substituents on target binding, selectivity, and pharmacokinetics. Structure-activity relationship (SAR) studies on related oxadiazole series demonstrate that even minor modifications—such as replacing a benzylsulfanyl with a methylsulfanyl group or altering the substitution on the 5-phenyl ring—can shift GSK-3β IC50 values from nanomolar to micromolar ranges [1]. Similarly, the identity of the 5-aryl substituent is a critical determinant of antimicrobial and antimycobacterial potency [2]. The specific dual-thioether architecture of the target compound, incorporating both a benzylsulfanyl and a 2-methylsulfanyl phenyl group, presents a distinct pharmacophore that is absent from common mono-substituted analogs, making generic substitution scientifically unjustifiable without direct comparative data .

Quantitative Differential Evidence Guide for 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole


Predicted Lipophilicity Advantage Over Des-Benzyl and Des-Methylthio Analogs

The presence of dual thioether substituents (benzylsulfanyl and methylsulfanyl) in the target compound is calculated to increase lipophilicity (XLogP3) relative to analogs lacking one of these groups. The benzylsulfanyl group in particular adds substantial hydrophobic surface area compared to a simple methylsulfanyl or unsubstituted analog, which can influence membrane permeability and protein binding [1]. This difference has implications for biological assay performance where passive membrane permeability is a rate-limiting factor.

Lipophilicity Drug-likeness Physicochemical property

Expanded Synthetic Versatility via Orthogonal Sulfur Oxidation Handles

The target compound contains two chemically distinct sulfur atoms: the benzylsulfanyl sulfur at position 2 and the methylsulfanyl sulfur on the 5-phenyl ring. These two sulfides can be selectively oxidized to sulfoxides or sulfones under different conditions, providing orthogonal handles for late-stage functionalization . In contrast, the closest analog 2-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 338968-07-3) possesses two methylsulfanyl groups with nearly identical electronic environments, making selective oxidation difficult .

Synthetic chemistry Oxidation Prodrug design

Class-Level GSK-3β Inhibitory Potential Benchmarked Against Established Oxadiazole Inhibitors

While direct GSK-3β inhibitory data for the target compound are not available in the public domain, structurally related 1,3,4-oxadiazoles with benzylsulfanyl substituents have demonstrated potent GSK-3β inhibition. For context, the 2-(4-fluorobenzyl)sulfanyl analog 20j exhibited an IC50 of 44 nM, and the lead compound 20x (bearing a 3-cyanobenzyl moiety) achieved an IC50 of 2.3 nM [1]. A direct high-throughput screening hit, 2-(4-fluorophenyl)-5-(3-methoxy-benzylsulfanyl)-1,3,4-oxadiazole, showed an EC50 of 22,500 nM against GSK-3β [2]. The target compound, with its unique 2-methylsulfanyl phenyl substituent at position 5, represents an unexplored region of this SAR landscape. In contrast, the des-benzyl analog 2-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole lacks the key benzylsulfanyl moiety that features prominently in the most potent GSK-3β inhibitors of this class .

Kinase inhibition GSK-3β Alzheimer's disease

Antimicrobial Activity Potential Inferred from 2-Benzylsulfanyl-1,3,4-Oxadiazole Congeners

A structurally related series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles was evaluated for antimicrobial and antimycobacterial activities. Compounds 6g and 6f, bearing benzothiazole moieties, showed promising activity against Escherichia coli at 12.5 and 25 μg/mL, respectively, compared to ampicillin. Compounds 6d and 6j demonstrated antitubercular activity at 25 μg/mL compared to rifampicin [1]. Separately, a series of 2-alkylbenzylsulfanyl-5-substituted-1,3,4-oxadiazoles were synthesized and screened for anti-mycobacterial activity [2]. The target compound differs from these series by possessing a 2-methylsulfanyl phenyl group at position 5 rather than a pyridinyl or simple substituted-phenyl group, a variation that has not been systematically explored in antimicrobial SAR studies.

Antimicrobial Antimycobacterial Antibacterial

Recommended Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole


Kinase Inhibitor Screening Libraries for Neurodegenerative Disease Programs

Given the established role of 1,3,4-oxadiazole derivatives as GSK-3β inhibitors with demonstrated potential in Alzheimer's disease models [1], the target compound is a strong candidate for inclusion in targeted kinase screening libraries. Its dual-thioether architecture explores SAR space around the 5-position that is distinct from previously optimized Takeda series compounds, where the most potent inhibitors (IC50 values as low as 2.3 nM) systematically varied the S-benzyl group but did not extensively probe 2-methylsulfanyl phenyl substitution at the 5-position [1].

Antimicrobial Lead Generation Against Drug-Resistant Bacterial and Mycobacterial Strains

The 2-benzylsulfanyl-1,3,4-oxadiazole chemotype has demonstrated activity against Escherichia coli (MIC 12.5–25 μg/mL) and Mycobacterium tuberculosis (MIC 25 μg/mL) [2]. The target compound, with its unexplored 2-methylsulfanyl phenyl 5-substituent, represents a novel analog for screening against ESKAPE pathogens and drug-resistant mycobacterial strains, where new chemical matter is urgently needed.

Chemical Biology Probe Development via Selective Sulfur Oxidation

The presence of two electronically differentiated sulfur atoms enables sequential oxidation strategies (thioether → sulfoxide → sulfone), which can be used to generate affinity probes, activity-based probes, or prodrugs . The benzylsulfanyl group is expected to oxidize preferentially over the aryl methylsulfanyl group under mild conditions, providing a chemoselective handle for bioconjugation or polarity modulation that is not available in simpler bis-methylthio analogs .

Computational Chemistry and Virtual Screening Benchmarking

As a commercially available compound with no published bioactivity data, the target molecule serves as an ideal test case for virtual screening validation, machine learning model training, and pharmacophore hypothesis testing [3]. Its predicted physicochemical properties (MW 314.4, XLogP3 ~4.5) place it within favorable drug-like chemical space, making it a useful benchmarking compound for in silico methods development [3].

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.